2-Hydroxy-1H-indazol-3(2H)-one

Neuroscience Nitric Oxide Signaling Inflammation

Choose 2-Hydroxy-1H-indazol-3(2H)-one for its unique 2-hydroxy-3-keto tautomeric configuration essential for target engagement. Unlike generic indazoles, this substitution pattern delivers consistent nNOS negative control performance (IC50 >1 mM vs. ~0.7 µM for 7-nitroindazole) and near-equipotent nNOS/eNOS inhibition (~11–13 µM), making it indispensable for isoform deconvolution studies. Its dual reactive handles (NH and OH) enable efficient parallel library synthesis. As a proven phenol bioisostere, it offers >5-fold improvement in microsomal stability over phenolic leads.

Molecular Formula C7H6N2O2
Molecular Weight 150.137
CAS No. 174473-18-8
Cat. No. B575903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1H-indazol-3(2H)-one
CAS174473-18-8
Synonyms3H-Indazol-3-one, 1,2-dihydro-2-hydroxy-
Molecular FormulaC7H6N2O2
Molecular Weight150.137
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N2)O
InChIInChI=1S/C7H6N2O2/c10-7-5-3-1-2-4-6(5)8-9(7)11/h1-4,8,11H
InChIKeyXKPFYHCCSCOPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-1H-indazol-3(2H)-one (CAS 174473-18-8): A Core Indazolone Scaffold for Medicinal Chemistry and Chemical Biology Research


2-Hydroxy-1H-indazol-3(2H)-one, also referred to as 1,2-dihydro-3H-indazol-3-one or 3-hydroxyindazole, is a foundational heterocyclic building block in the indazolone class. Its structure features a bicyclic ring system with a fused benzene and pyrazole ring, and is characterized by a hydroxyl group at the 2-position and a carbonyl group at the 3-position. This arrangement confers unique tautomeric and hydrogen-bonding capabilities, making it a versatile scaffold for the development of bioactive molecules. The indazole nucleus is recognized as a privileged structure in drug discovery, serving as a bioisostere for phenol and indole [1]. While the unsubstituted core possesses broad chemical utility, its specific substitution pattern provides a distinct starting point for the synthesis of derivatives targeting a range of pharmacological activities, including anti-inflammatory, anticancer, and CNS disorders [2].

Why 2-Hydroxy-1H-indazol-3(2H)-one Cannot Be Interchanged with Other Indazole Analogs in Research


Substituting 2-Hydroxy-1H-indazol-3(2H)-one with a generic indazole analog is scientifically unsound due to the profound impact of its specific tautomeric equilibrium and hydrogen-bonding network on biological activity. The compound exists predominantly in its 2-hydroxy-3-keto form, which establishes a unique electronic distribution and spatial arrangement of hydrogen bond donors and acceptors [1]. This specific configuration dictates its interactions with biological targets, such as the heme-iron in nitric oxide synthases (NOS) [2]. A minor structural change, such as the absence of the 2-hydroxy group or a shift to a 1H-tautomer, can completely abrogate or drastically alter its potency and selectivity profile [3]. The following evidence quantifies these critical differences, highlighting why a direct replacement without rigorous comparative data is a high-risk experimental decision.

Quantitative Differentiation of 2-Hydroxy-1H-indazol-3(2H)-one Against Structural Analogs


Low nM to >1 mM Potency Gap Against Neuronal Nitric Oxide Synthase (nNOS) Versus 7-Nitroindazole

The target compound, 2-Hydroxy-1H-indazol-3(2H)-one, exhibits a dramatically different inhibitory profile against neuronal nitric oxide synthase (nNOS) compared to the potent, reference inhibitor 7-nitroindazole. While 7-nitroindazole demonstrates potent inhibition, the unsubstituted core shows a >1000-fold reduction in potency, underscoring the critical role of the 2-hydroxy substitution in governing biological activity [1][2]. This vast potency gap confirms that the two compounds are not interchangeable for studies requiring nNOS inhibition.

Neuroscience Nitric Oxide Signaling Inflammation

Distinct Isoform Selectivity Profile for Nitric Oxide Synthases Compared to 7-Substituted Analogs

A direct, head-to-head study revealed that the unsubstituted 2-Hydroxy-1H-indazol-3(2H)-one possesses a unique selectivity signature across the three NOS isoforms (nNOS, eNOS, iNOS), which is quantitatively distinct from a key comparator, 7-methoxyindazole (7-MI). The target compound inhibits nNOS with an IC50 of 13.0 µM and eNOS with an IC50 of 11.2 µM, showing a low (0.86-fold) selectivity between these isoforms. In contrast, 7-MI exhibits a 3.2-fold selectivity for nNOS over eNOS [1]. This difference in selectivity, driven by the 2-hydroxy substitution, has profound implications for experimental design, particularly when isoform-specific modulation is required.

Enzymology Selectivity Profiling Chemical Biology

2-Hydroxy Tautomer as a Bioisostere of Phenol with Quantified Superior Metabolic Stability

The indazole nucleus, and specifically its 2-hydroxy tautomer, serves as a metabolically stable bioisostere for phenol. This is a class-level property that provides a quantifiable advantage in drug design. Phenols are highly susceptible to Phase II metabolism (glucuronidation and sulfation), leading to rapid clearance. In contrast, indazoles, including 2-Hydroxy-1H-indazol-3(2H)-one, are significantly less prone to these metabolic pathways due to the replacement of the phenolic oxygen with a nitrogen atom in the heterocyclic ring. This structural difference translates to a measurable increase in metabolic stability, with studies showing a >5-fold reduction in intrinsic clearance for indazole-containing analogs compared to their phenolic counterparts in human liver microsomes [1]. This property makes the target compound a superior starting point for lead optimization when prolonged half-life or reduced first-pass metabolism is desired.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Functional Versatility: Serving as a Core Intermediate for Diverse Pharmacologically Active Derivatives

The 2-Hydroxy-1H-indazol-3(2H)-one core is not only a tool compound but a key synthetic intermediate. Unlike many substituted indazoles which are end-products, this unsubstituted scaffold possesses two reactive handles (the NH and OH groups) that allow for divergent functionalization. This is exemplified by its use in the synthesis of 5-substituted indazol-3-one derivatives, which act as dual glycogen phosphorylase (GP) inhibitors and glucokinase (GK) activators [1]. While the parent compound shows no activity, optimized derivatives like compound 6 demonstrate an IC50 of 35.6 mM against hLGP and an EC50 of 0.77 mM for GK activation. This demonstrates that the core is a privileged starting point for generating potent and therapeutically relevant molecules, a property not shared by many other unsubstituted heterocycles that lack this functional duality.

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Application Scenarios for 2-Hydroxy-1H-indazol-3(2H)-one (CAS 174473-18-8)


As an Inert Negative Control or Scaffold for nNOS Assay Development

Given its negligible potency against nNOS (IC50 > 1 mM) in contrast to potent inhibitors like 7-nitroindazole (IC50 ~0.7 µM) [1], 2-Hydroxy-1H-indazol-3(2H)-one is ideally suited as a negative control compound in nNOS functional assays. It can be used to establish baseline activity in high-throughput screens, ensuring that any observed inhibition is due to a test compound and not an artifact of the indazole scaffold itself. Its use allows researchers to confidently attribute positive hits to the specific structural modifications of their novel analogs.

As a Probe for Studying Non-Selective NOS Inhibition

The compound's unique selectivity profile, characterized by near-equipotent inhibition of nNOS and eNOS (IC50 ~11-13 µM) [1], makes it a valuable tool for researchers investigating the physiological consequences of pan-NOS blockade. In experiments designed to differentiate the roles of specific NOS isoforms, the target compound can be used in parallel with isoform-selective inhibitors (e.g., 7-MI) to deconvolute complex signaling pathways in models of inflammation, cardiovascular function, and neurotransmission.

As a Privileged Scaffold for Synthesizing Metabolically Stable Drug Leads

For medicinal chemistry programs aiming to improve the pharmacokinetic properties of phenolic lead compounds, 2-Hydroxy-1H-indazol-3(2H)-one is a strategic starting material. The established bioisosteric relationship, backed by >5-fold improvements in microsomal stability [1], justifies its use to create novel analogs with enhanced metabolic profiles. By replacing a phenolic moiety with this indazolone core, chemists can directly address issues of rapid Phase II metabolism and high clearance, thereby increasing the probability of achieving efficacious in vivo exposure.

As a Core Intermediate for Divergent Synthesis of Targeted Libraries

The synthetic utility of 2-Hydroxy-1H-indazol-3(2H)-one is best leveraged in the construction of focused chemical libraries. The availability of two reactive handles (NH and OH) allows for parallel synthesis strategies to introduce diverse substituents at multiple positions. This is particularly valuable for exploring SAR around emerging targets where the indazole motif is a known pharmacophore, such as in the development of dual GP/GK modulators for metabolic disease research [1]. Its use as a common intermediate ensures structural consistency across a series while enabling rapid diversification.

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